2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid 2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid
Brand Name: Vulcanchem
CAS No.: 2169410-39-1
VCID: VC13618845
InChI: InChI=1S/C8H6Cl2O2S/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7,13H,(H,11,12)
SMILES: C1=CC(=C(C=C1Cl)C(C(=O)O)S)Cl
Molecular Formula: C8H6Cl2O2S
Molecular Weight: 237.10 g/mol

2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid

CAS No.: 2169410-39-1

Cat. No.: VC13618845

Molecular Formula: C8H6Cl2O2S

Molecular Weight: 237.10 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid - 2169410-39-1

Specification

CAS No. 2169410-39-1
Molecular Formula C8H6Cl2O2S
Molecular Weight 237.10 g/mol
IUPAC Name 2-(2,5-dichlorophenyl)-2-sulfanylacetic acid
Standard InChI InChI=1S/C8H6Cl2O2S/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7,13H,(H,11,12)
Standard InChI Key CRTGVRQQKMHWLD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C(C(=O)O)S)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)C(C(=O)O)S)Cl

Introduction

Chemical Identity and Structural Properties

Synonyms and Nomenclature

The compound is interchangeably referred to as:

  • 2,5-Dichlorophenylthioglycolic acid

  • 2-(2,5-Dichlorophenyl)mercaptoacetic acid

  • Thioglycolic acid, 2,5-dichlorophenyl ester

These synonyms reflect its functional groups and substitution pattern, which are critical for its role in chemical reactions .

Synthesis and Manufacturing

Historical Methods

Early synthesis routes for arylthioglycolic acids involved hazardous reagents and environmentally detrimental processes. For example, sulfochlorination of 1,4-dichlorobenzene with chlorosulfonic acid and thionyl chloride produced intermediates requiring reduction with zinc powder in acidic media. These methods generated heavy metal waste and posed operational risks .

Modern Synthesis via Diazonium Salts

A more efficient and ecologically favorable method, detailed in patent EP0290886A1, involves the following steps :

  • Diazotization: 2,5-Dichloroaniline is treated with nitrous acid (HNO₂) in the presence of a mineral acid (e.g., HCl) to form the corresponding diazonium salt (2,5-dichlorophenyldiazonium chloride).

  • Reaction with Thiourea: The diazonium salt reacts with thiourea in an aqueous acidic medium (pH 0–4) at 0–30°C. A copper(I) or copper(II) catalyst (0.01–0.03 mol per mole of diazonium salt) facilitates the formation of a 2,5-dichlorophenylisothiuronium intermediate.

  • Hydrolysis: The intermediate undergoes alkaline hydrolysis at 60–100°C to yield 2,5-dichlorothiophenol.

  • Condensation with Monochloroacetic Acid: The thiophenol is condensed with monochloroacetic acid under basic conditions to produce 2-(2,5-dichlorophenyl)-2-mercaptoacetic acid.

This method eliminates the need for high-pressure carbon monoxide reactors and reduces heavy metal waste, achieving a safer and more sustainable production process .

Applications in Industrial Chemistry

Pigment Synthesis

The primary application of 2-(2,5-dichlorophenyl)-2-mercaptoacetic acid is as a precursor to tetrachlorothioindigo, a sulfur-containing indigo pigment used in textiles and coatings. The compound’s thiol group enables condensation reactions with diketones or quinones, forming the chromophoric structure of the pigment .

Pharmaceutical Intermediates

Physicochemical Properties

Stability and Reactivity

The compound’s reactivity is governed by its thiol (-SH) and carboxylic acid (-COOH) functional groups:

  • The thiol group participates in oxidation reactions, forming disulfides under aerobic conditions.

  • The carboxylic acid moiety enables esterification or amidation, facilitating derivatization for specialized applications.

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